![molecular formula C15H19NO5 B13532669 2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid](/img/structure/B13532669.png)
2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid is a synthetic organic compound with the molecular formula C14H17NO5 It is characterized by the presence of a benzyloxycarbonyl group, an oxan-3-yl moiety, and an acetic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid typically involves the protection of amino acids and subsequent functional group transformations. One common method involves the reaction of Nα-Cbz-aspartic acid with formaldehyde to form the desired compound . The reaction conditions often include the use of pentafluorophenyl esters and high-temperature NMR experiments to ensure the correct structure assignment of the products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of protective groups and selective reactions is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Substitution: Nucleophilic substitution reactions at the benzylic position are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include benzoic acid derivatives, reduced amines, and substituted benzyl compounds.
Aplicaciones Científicas De Investigación
2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of β-branched peptide derivatives of aspartic acid.
Biology: The compound’s derivatives are explored for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group provides protection to the amino acid moiety, allowing selective reactions to occur at other functional groups. This protection is crucial for the synthesis of complex molecules and peptides .
Comparación Con Compuestos Similares
Similar Compounds
(5-Oxooxazolidin-4-yl)acetic acid derivatives: These compounds are used for the protection of the α-carboxyl group of aspartic acid.
Benzyloxycarbonyl-protected amino acids: These are commonly used in peptide synthesis and share similar protective group chemistry.
Uniqueness
2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid is unique due to its specific combination of functional groups, which allows for selective reactions and the synthesis of complex molecules. Its ability to protect the amino acid moiety while allowing other reactions to occur makes it valuable in synthetic chemistry.
Propiedades
Fórmula molecular |
C15H19NO5 |
|---|---|
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
2-[3-(phenylmethoxycarbonylamino)oxan-3-yl]acetic acid |
InChI |
InChI=1S/C15H19NO5/c17-13(18)9-15(7-4-8-20-11-15)16-14(19)21-10-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,16,19)(H,17,18) |
Clave InChI |
IKJSNSHXVOUGJU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(COC1)(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


aminehydrochloride](/img/structure/B13532586.png)

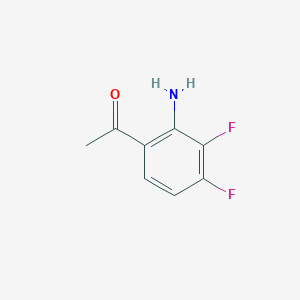
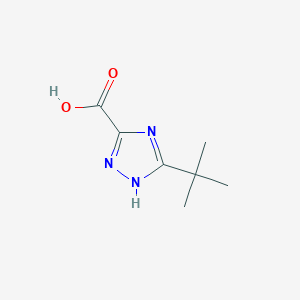

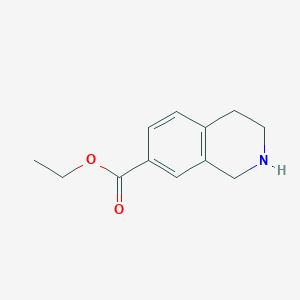
![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13532622.png)
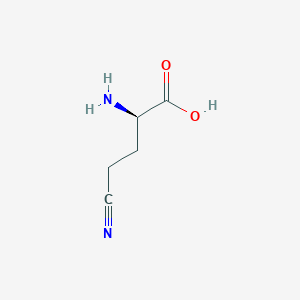


![rel-2-[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13532637.png)

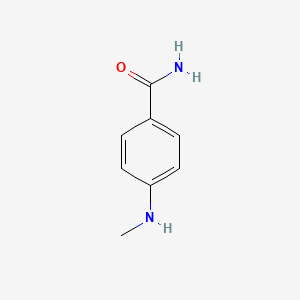
![2-(2-{[(Tert-butoxy)carbonyl]amino}-5-fluorophenyl)acetic acid](/img/structure/B13532648.png)
